molecular formula C18H21N3O B1297972 (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine CAS No. 292052-59-6

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine

Cat. No. B1297972
M. Wt: 295.4 g/mol
InChI Key: VGXKZZJKZUGZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine, is not directly mentioned in the provided papers. However, the papers discuss a related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, which has been synthesized through a condensation reaction. This related compound shares a similar structural motif with the compound of interest, particularly in the presence of a heterocyclic amine and a substituted benzene ring. The synthesis of such compounds typically involves the formation of a Schiff base by condensing an amine with a carbonyl-containing compound .

Synthesis Analysis

The synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, as described in the papers, involves the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . This process likely involves the nucleophilic attack of the amine on the carbonyl group of the acetyl compound, followed by dehydration to form the imine or Schiff base. This method could potentially be adapted for the synthesis of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine by choosing appropriate starting materials that contain the benzoimidazole and ethoxybenzyl fragments.

Molecular Structure Analysis

The molecular structure of the synthesized compound in the papers was confirmed using various spectroscopic techniques, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and electron ionization mass spectrometry (EI-MS) . These techniques are essential for determining the connectivity and arrangement of atoms within a molecule. For the compound of interest, similar analytical methods would be employed to ascertain its molecular structure, ensuring that the desired product has been obtained.

Chemical Reactions Analysis

While the papers do not provide specific details on the reactivity of the synthesized compound, the presence of an imine group suggests potential reactivity with nucleophiles. In general, imines can undergo hydrolysis to form amines and carbonyl compounds, or they can participate in reductive amination reactions. The compound of interest, with its amine and ether functionalities, may also engage in various chemical reactions, such as alkylation, acylation, or coupling reactions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound synthesized in the papers are not explicitly detailed in the abstracts . However, typical properties of interest for such compounds would include melting point, boiling point, solubility in different solvents, and stability under various conditions. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields, such as pharmaceuticals or materials science.

Scientific Research Applications

Luminescent Properties and Device Fabrication

Benzoimidazole derivatives, including those similar in structure to the compound , have been researched for their luminescent properties. For instance, novel cyclometalated ligands based on the benzoimidazole moiety were synthesized for their high-efficiency green-emitting phosphorescent properties when used in iridium complexes. These complexes exhibit bright photoluminescence in the solid state, indicating potential applications in non-doped electrophosphorescent devices (Zhang, Li, & Wang, 2013).

Antimicrobial Activity

Another significant area of research involves the synthesis of new compounds containing the benzoimidazole moiety for their antimicrobial activities. These compounds have been constructed to incorporate different amino acids, sulfamoyl, and pyrrole analogues, showing effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. This highlights the role of benzoimidazole derivatives in developing new antimicrobial agents (El-Meguid, 2014).

Synthetic Chemistry and Heterocyclic Compound Development

Benzoimidazole derivatives are also pivotal in synthetic chemistry, particularly in generating heterocyclic compounds. Their reactivity has been explored in the synthesis of complex structures with potential applications in pharmaceuticals and materials science. For example, studies have demonstrated the synthesis of new triazafulvalene systems, indicating the versatility of benzoimidazole derivatives in constructing novel chemical entities with unique properties (Uršič, Svete, & Stanovnik, 2010).

Functional Material Modification

Research on modifying polymeric materials with amine compounds, including those related to benzoimidazole, has shown promising results in enhancing material properties. Specifically, radiation-induced hydrogels modified with benzoimidazole derivatives demonstrated increased swelling degrees and thermal stability, suggesting their usefulness in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-22-16-8-5-14(6-9-16)12-19-15-7-10-18-17(11-15)20-13(2)21(18)3/h5-11,19H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKZZJKZUGZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354144
Record name N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine

CAS RN

292052-59-6
Record name N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.